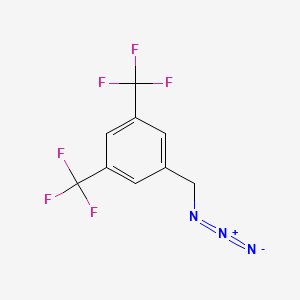

1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene

説明

BenchChem offers high-quality 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6N3/c10-8(11,12)6-1-5(4-17-18-16)2-7(3-6)9(13,14)15/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGHUBCPWOLOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50657806 | |

| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620533-92-8 | |

| Record name | 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50657806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3,5-bis(trifluoromethyl)benzyl azide CAS 620533-92-8 SDS and safety data

CAS: 620533-92-8 | Formula: C9H5F6N3 | MW: 269.15 g/mol [1]

Executive Summary & Molecular Profile

3,5-bis(trifluoromethyl)benzyl azide is a specialized fluorinated building block primarily used in fragment-based drug discovery (FBDD) and bioorthogonal "click" chemistry.

Its structural significance lies in the 3,5-bis(trifluoromethyl)phenyl motif. In medicinal chemistry, this moiety is often referred to as a "privileged structure" because the two meta-trifluoromethyl groups significantly increase lipophilicity (

Critical Safety Notice: While this compound possesses a Carbon-to-Nitrogen (

Comprehensive Safety Assessment

Standard Safety Data Sheets (SDS) often list generic hazards. As a Senior Scientist, you must understand the mechanistic dangers specific to this fluorinated azide.

The C/N Ratio & Stability Rule

The stability of organic azides is empirically estimated using the Carbon/Nitrogen ratio.[2]

-

Analysis for CAS 620533-92-8: 9 Carbons / 3 Nitrogens = 3.0 .

-

Verdict: This compound sits exactly on the threshold of stability. It can be isolated and stored, but it lacks the safety buffer of larger alkyl azides. It must be treated as a potential explosive, especially if distilled or heated.[2]

The "Dichloromethane Trap" (Synthesis Hazard)

NEVER use dichloromethane (DCM) or chloroform as a solvent when synthesizing this azide from its precursor (sodium azide + benzyl bromide).

-

Mechanism: Sodium azide (

) reacts with methylene chloride ( -

Risk: Diazidomethane is an extremely shock-sensitive high explosive that can detonate in solution or upon rotary evaporation.

-

Corrective Action: Use DMSO, DMF, or Acetone/Water mixtures for synthesis.

GHS Hazard Classification (Synthesized)

| Hazard Class | Category | H-Code | Statement |

| Physical | Unstable Explosive | H204 | Fire or projection hazard. |

| Health | Acute Tox.[3][4][5][6] (Oral) | H302 | Harmful if swallowed.[2][4][7] |

| Health | Skin Irrit.[3][4][6][7] | H315 | Causes skin irritation.[3][6][7] |

| Health | Eye Irrit.[3][4][6][7] | H319 | Causes serious eye irritation. |

Handling & Storage Protocols: A Self-Validating System

To ensure safety, the workflow must include "hard stops"—physical barriers that prevent unsafe operations.

Storage "Hard Stops"

-

Temperature: Store at 2–8°C . Do not freeze (phase changes can induce crystallization shock).

-

Container: Amber glass (light sensitive) with a Teflon-lined cap.

-

Secondary Containment: Store the vial inside a heavy-walled polymer container to contain shrapnel in the event of spontaneous decomposition.

-

Headspace: Never store >20g in a single vessel. Leave 25% headspace for potential

off-gassing.

Operational Logic (Graphviz Visualization)

The following decision matrix outlines the safe handling logic for this compound.

Figure 1: Safety Decision Matrix for Fluorinated Azide Handling.

Experimental Protocols

Safe Synthesis (Nucleophilic Substitution)

This protocol avoids the use of DCM and utilizes a phase-transfer approach or polar solvent to ensure safety.

Reagents:

-

3,5-bis(trifluoromethyl)benzyl bromide (1.0 eq)

-

Sodium Azide (

) (1.2 eq) -

Solvent: DMSO (Dimethyl sulfoxide)

Step-by-Step Workflow:

-

Preparation: In a fume hood behind a blast shield, dissolve 3,5-bis(trifluoromethyl)benzyl bromide in DMSO (0.5 M concentration).

-

Addition: Add solid

slowly at room temperature. The reaction is slightly exothermic; monitor internal temp to ensure it stays -

Reaction: Stir at ambient temperature for 4–6 hours. Note: Heating is rarely required and increases risk.

-

Quenching: Dilute the reaction mixture slowly with ice-cold water (5x reaction volume). The organic azide will likely oil out or precipitate.

-

Extraction: Extract with Diethyl Ether or Ethyl Acetate . Do not use DCM.

-

Washing: Wash the organic layer with water (2x) and brine (1x) to remove DMSO and unreacted

. -

Concentration: Dry over

. Concentrate via rotary evaporation at room temperature .-

Critical Safety Rule:DO NOT distill to dryness. Leave a small amount of solvent or immediately use the crude oil in the next step.

-

Click Chemistry Application (CuAAC)

Standard condition for coupling this azide to a terminal alkyne.

Reagents:

-

Azide (1.0 eq)

-

Terminal Alkyne (1.0 eq)

- (10 mol%)

-

Sodium Ascorbate (20 mol%)

-

Solvent: t-BuOH / Water (1:1)

Workflow:

-

Suspend Azide and Alkyne in t-BuOH/Water.

-

Add Sodium Ascorbate (freshly prepared solution).

-

Add Copper Sulfate.

-

Stir vigorously overnight. The product usually precipitates out (due to the lipophilic

groups) and can be collected by filtration.

Synthesis & Reaction Pathway (Graphviz)

Figure 2: Synthetic pathway from precursor to triazole scaffold.

Emergency Response

Spill Management

-

Small Spills (<5mL): Do not wipe with paper towels (friction hazard). Cover with sand or vermiculite. Neutralize with a 10% ceric ammonium nitrate (CAN) solution or specific azide neutralization kit if available.

-

Large Spills: Evacuate the lab. Contact EHS immediately.

First Aid

-

Inhalation: Move to fresh air. Azides are vasodilators; monitor for hypotension (low blood pressure) and "azide headache."

-

Skin Contact: Wash with soap and water for 15 minutes. The lipophilic nature of the

groups aids skin absorption—seek medical attention.

References

-

Organic Azide Safety Guidelines. University of California, Santa Cruz (UCSC) & Sharpless Lab. Rules for C/N ratio and isolation limits. Link

-

Synthesis of Fluorinated Azides. Journal of Organic Chemistry. "Improved Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene: Development of Batch and Microflow Azide Processes." (2009). Link

-

Diazidomethane Hazard Alert. Royal Society of Chemistry (RSC). "How do you (dis)solve a problem like methylene chloride?" Warning on DCM/Azide incompatibility. Link

-

PubChem Compound Summary. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene (CAS 620533-92-8).[1] Link

Sources

- 1. 1-(Azidomethyl)-3,5-bis(trifluoromethyl)benzene | C9H5F6N3 | CID 44185743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. uvic.ca [uvic.ca]

- 3. americanelements.com [americanelements.com]

- 4. cglapps.chevron.com [cglapps.chevron.com]

- 5. research.wayne.edu [research.wayne.edu]

- 6. solutions.covestro.com [solutions.covestro.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

19F NMR Reporter Groups for Fragment-Based Drug Discovery (FBDD)

Executive Summary

This technical guide outlines the strategic implementation of 19F NMR reporter groups in Fragment-Based Drug Discovery (FBDD). Unlike traditional HTS, FBDD requires the detection of low-affinity binders (

This guide focuses on two primary "Reporter" methodologies:

-

Protein-Observed Fluorine (PrOF) NMR: Incorporating fluorine into the target protein (Biosynthetic or Chemical) to monitor chemical shift perturbations (CSP) upon ligand binding.[1]

-

Ligand-Observed Spy Molecules: Using a fluorinated competitor to report on binding site occupancy via line-broadening or displacement.

Part 1: The Physics of the Reporter

The efficacy of a 19F reporter relies on its Chemical Shift Anisotropy (CSA) and sensitivity to the local electrostatic environment.

-

Solvent Exposure: A solvent-exposed fluorine (e.g., on a loop) often shows sharp lines but lower sensitivity to binding events unless the ligand directly contacts the tag.

-

Buried/Structured: A fluorine buried in a hydrophobic pocket (e.g., 5-F-Trp in a core) exhibits broader lines due to restricted motion (increasing CSA contribution) but reports global conformational changes with high fidelity.

-

The "Goldilocks" Zone: For FBDD, the ideal reporter is located near the binding site but retains enough motional freedom to maintain a narrow linewidth (

Hz) for high-throughput screening.

Part 2: Strategic Selection of Reporter Groups

A. Biosynthetic Labeling (The "Stealth" Reporter)

This method incorporates fluorinated analogs of aromatic amino acids during protein expression. It is non-invasive and ideal for monitoring hydrophobic pockets where drugs often bind.

| Reporter Analog | Residue Replaced | Characteristics | Best Use Case |

| 5-Fluoro-Tryptophan (5-F-Trp) | Tryptophan | Most sensitive to environment; large chemical shift dispersion. | Gold Standard. Monitoring binding at hydrophobic interfaces. |

| 3-Fluoro-Tyrosine (3-F-Tyr) | Tyrosine | Used when Trp is absent near the active site. | |

| 4-Fluoro-Phenylalanine (4-F-Phe) | Phenylalanine | Minimal structural perturbation; often multiple signals (many Phe residues). | Global folding studies; less specific for single-site binding. |

Expert Insight: 5-F-Trp is preferred because proteins typically contain fewer Tryptophan residues than Phenylalanine, resulting in simpler spectra with less signal overlap.

B. Chemical Conjugation (The "Tactical" Reporter)

Post-translational modification of Cysteine residues using thiol-reactive fluorinated tags. This allows for site-specific labeling (via mutagenesis) on the protein surface.

| Tag Name | Structure/Reagent | Key Feature | Technical Note |

| BTFA | 3-Bromo-1,1,1-trifluoroacetone | Aliphatic CF | Critical: Exists as a gem-diol in water.[2][3] Signal appears at -84 ppm, not the ketone's -76 ppm.[3] |

| BTF | 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | Aromatic CF | Higher sensitivity to ring-current shifts from aromatic ligands. |

| TFET | 2,2,2-Trifluoroethyl-thiol | Small footprint; minimal steric hindrance. | Good for sterically restricted pockets. |

Part 3: Experimental Protocols

Protocol A: Biosynthetic Incorporation of 5-F-Trp

Objective: Force E. coli to incorporate 5-Fluoro-Indole/Trp instead of endogenous Tryptophan.

-

Strain Selection: Use E. coli BL21(DE3).[4] Auxotrophic strains are helpful but not strictly necessary if the Glyphosate Method is used.

-

Inoculation: Grow cells in M9 minimal media (enriched with trace metals) at 37°C until OD

. -

Shikimate Inhibition (The Switch):

-

Add Glyphosate (1 g/L) to inhibit the shikimate pathway (blocks endogenous aromatic AA synthesis).

-

Simultaneously, add Phenylalanine (60 mg/L) and Tyrosine (60 mg/L) to support growth.

-

Add 5-Fluoro-Indole (60 mg/L) . The cells will convert this to 5-F-Trp via Tryptophan Synthase.

-

-

Induction: Wait 30-60 mins for uptake, then induce with IPTG (0.5 - 1 mM).

-

Expression: Incubate at 18-25°C overnight (lower temp improves solubility and folding).

-

Purification: Standard Ni-NTA or relevant affinity chromatography.

Protocol B: Cysteine Tagging with BTFA

Objective: Label a surface Cysteine with a CF

-

Prep: Ensure the protein is in a buffer free of reducing agents (DTT/BME will react with the tag). TCEP is acceptable in low concentrations but removal is safer.

-

Reaction:

-

Protein Conc: 50-100

M. -

Add BTFA (dissolved in acetonitrile or DMSO) at 5-10x molar excess.

-

Incubate: 1-2 hours at 4°C or Room Temp (protein dependent).

-

-

Quenching: Add excess DTT (5 mM) to quench unreacted BTFA.

-

Cleanup: Dialysis or Size Exclusion Chromatography (SEC) to remove free tag.

-

Validation: 19F NMR should show a single peak (if 1 Cys present) around -84 ppm (gem-diol form).[3]

-

Part 4: The Screening Workflow (Visualized)

The following diagram illustrates the decision logic for selecting a reporter strategy and the subsequent screening workflow.

Figure 1: Decision matrix and experimental pipeline for PrOF NMR screening.

Part 5: Data Analysis & Hit Validation

Chemical Shift Perturbation (CSP)

In PrOF NMR, binding is detected by a change in the chemical shift (

-

Fast Exchange: The peak shifts smoothly. The observed shift is the population-weighted average of free and bound states.

-

Slow Exchange: The free peak decreases, and a new bound peak appears. (Common for high-affinity binders, rare for fragments).

Determination (Titration)

For fragments in fast exchange, plot the change in chemical shift (

-

[L]: Total Ligand Concentration

-

[P]: Total Protein Concentration

- : Shift at saturation.

The "Spy" Alternative (Ligand-Observed)

If protein labeling fails, use a Spy Molecule (a known fluorinated binder).

-

Method: 19F CPMG (T2 relaxation filter). [5]

-

Logic:

-

Spy alone = Sharp signal (Slow T2 relaxation).

-

Spy + Protein = Broad signal (Fast T2 relaxation).

-

Spy + Protein + Fragment = Signal Sharpens (Fragment displaces Spy

Spy returns to free state).

-

References

-

Pomerantz, W. C., et al. (2012). "Protein-Observed Fluorine NMR: A Bioorthogonal Approach for Small Molecule Discovery." Journal of the American Chemical Society. [Link]

-

Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed Fluorine NMR: A Valuable Tool for Fragment-Based Drug Discovery."[1][6][7][8][9] Journal of Medicinal Chemistry. [Link]

-

Kijac, A. Z., et al. (2019). "19F NMR Interpretation Complications with 3-Bromo-1,1,1-Trifluoroacetone (BTFA)." Analytical Chemistry. (Highlighting the gem-diol equilibrium). [Link]

-

Dalvit, C., et al. (2003). "Fluorine Atoms for Biochemical Screening (FABS): A New and Versatile Strategy for Drug Discovery." Journal of the American Chemical Society. [Link]

-

Crowley, P. B., et al. (2012). "Fluorine-19 NMR in the Study of Protein Structure and Interactions." Chemical Communications. [Link]

Sources

- 1. PrOF NMR for Small Molecule Discovery [pomerantz.chem.umn.edu]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. connectsci.au [connectsci.au]

- 6. ichorlifesciences.com [ichorlifesciences.com]

- 7. Protein-Observed Fluorine NMR Is a Complementary Ligand Discovery Method to 1H CPMG Ligand-Observed NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. mdpi.com [mdpi.com]

The Strategic Incorporation of Fluorinated Motifs in DNA-Encoded Chemical Libraries: A Technical Guide

Abstract

The strategic introduction of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance pharmacokinetic and pharmacodynamic properties.[1][2][3] Concurrently, DNA-Encoded Chemical Library (DECL) technology has emerged as a transformative platform for the rapid discovery of novel small molecule ligands.[4][5][6] This in-depth technical guide provides a comprehensive overview of the synthesis and application of fluorinated motifs within the context of DECLs. We will explore the fundamental principles underlying the beneficial effects of fluorination, delve into the practicalities of incorporating fluorine-containing building blocks and executing on-DNA fluorination reactions, and present detailed protocols for key methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synergistic potential of fluorine chemistry and DECL technology to accelerate the discovery of next-generation therapeutics.

The Power of Fluorine in Drug Discovery: A Physicochemical Perspective

The unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert profound effects on a molecule's biological activity.[2][7] Strategic placement of fluorine can lead to significant improvements in:

-

Metabolic Stability: The high bond energy of the C-F bond can block metabolically labile sites, preventing oxidative degradation by cytochrome P450 enzymes and increasing the drug's half-life.[2][8]

-

Binding Affinity and Selectivity: Fluorine's electronegativity can alter the electron distribution within a molecule, influencing pKa and creating favorable interactions with protein targets through hydrogen bonds and dipole-dipole interactions.[2][9] This can lead to enhanced potency and selectivity.

-

Lipophilicity and Membrane Permeability: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1][7][8] This property can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.[1][10]

-

Conformational Control: The steric and electronic effects of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation that is more favorable for binding to its target.[1][11]

The following table summarizes the key physicochemical effects of incorporating fluorine into small molecules:

| Property | Effect of Fluorination | Rationale |

| Metabolic Stability | Increased | High C-F bond strength resists enzymatic cleavage.[2][8] |

| Binding Affinity | Often Increased | Altered electronics can lead to stronger non-covalent interactions with the target protein.[2] |

| Lipophilicity (logP) | Increased | Fluorine is more lipophilic than hydrogen.[2][7] |

| pKa of nearby amines | Decreased | The strong electron-withdrawing nature of fluorine reduces the basicity of proximal amines.[2][11] |

| Molecular Conformation | Can be constrained | Gauche effects and other stereoelectronic interactions can favor specific rotamers.[1][11] |

DNA-Encoded Chemical Libraries (DECLs): A Paradigm Shift in Hit Discovery

DECL technology has revolutionized early-stage drug discovery by enabling the synthesis and screening of massive chemical libraries, often containing billions of unique compounds, in a single experiment.[4][5][6] The core principle of DECL involves the physical linkage of each small molecule in the library to a unique DNA "barcode" that encodes its chemical structure.[4][5] This allows for affinity-based selection against a protein target, followed by PCR amplification and sequencing of the DNA tags of the bound molecules to identify the "hits."[12]

Figure 1: A generalized workflow for DNA-Encoded Chemical Library (DECL) synthesis and screening.

The primary challenge in constructing DECLs lies in the development of chemical reactions that are compatible with the DNA tag. These reactions must proceed in aqueous environments, at or near neutral pH, and at temperatures that do not denature the DNA.

Strategies for Incorporating Fluorinated Motifs into DECLs

There are two primary strategies for introducing fluorine into DECLs: the use of pre-fluorinated building blocks and the development of on-DNA fluorination reactions.

The Building Block Approach: Leveraging Commercially Available Fluorinated Scaffolds

The most straightforward method for incorporating fluorine is to utilize commercially available building blocks that already contain the desired fluorinated motifs.[13][14] This approach benefits from the vast and ever-expanding catalog of fluorinated amines, carboxylic acids, aldehydes, and other reactive handles.

Advantages:

-

Simplicity and Reliability: Utilizes well-established, DNA-compatible coupling chemistries (e.g., amide bond formation, reductive amination).

-

Diversity of Fluorinated Motifs: A wide array of fluorinated scaffolds, such as fluorinated phenyl rings, trifluoromethyl groups, and difluoromethyl groups, are readily accessible.[15][16][17]

Limitations:

-

Limited Novelty: The structural diversity of the library is constrained by the availability of commercial building blocks.

-

"Late-Stage" Functionalization Not Possible: Fluorine is incorporated early in the synthetic sequence, which may not be ideal for fine-tuning properties during lead optimization.

Workflow for Incorporating a Fluorinated Amine via Amide Coupling:

Figure 2: Schematic of incorporating a fluorinated amine building block via on-DNA amide coupling.

On-DNA Fluorination: Expanding the Chemical Space

The development of on-DNA fluorination reactions represents a significant advancement in DECL chemistry, enabling the late-stage introduction of fluorine onto a diverse range of scaffolds.[18][19] This approach allows for the creation of novel fluorinated compounds that are not accessible through the building block approach.

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source.[20] Reagents such as Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI) have been adapted for on-DNA applications.[21][22]

Key Considerations:

-

Substrate Scope: Typically effective for electron-rich aromatic and heteroaromatic systems.

-

Reaction Conditions: Often require careful optimization of pH and buffering capacity to prevent DNA damage.

-

Reagent Compatibility: The electrophilic fluorinating agent must be stable and reactive in an aqueous environment without degrading the DNA tag.

Example Protocol for On-DNA Electrophilic Fluorination of an Aryl Precursor:

-

Preparation of DNA-Conjugated Substrate:

-

Dissolve the DNA-tagged aryl precursor in a suitable aqueous buffer (e.g., 50 mM HEPES, pH 7.5).

-

Ensure the final concentration of the DNA conjugate is in the low micromolar range (1-10 µM).

-

-

Fluorination Reaction:

-

Prepare a stock solution of Selectfluor™ in a water-miscible organic co-solvent (e.g., acetonitrile or DMSO).

-

Add the Selectfluor™ solution to the DNA-conjugate solution in slight excess (1.1-2.0 equivalents).

-

Incubate the reaction at room temperature for 1-4 hours, with gentle agitation.

-

-

Quenching and Purification:

-

Quench the reaction by adding an excess of a suitable scavenger (e.g., N-acetylcysteine).

-

Purify the fluorinated DNA conjugate using standard methods such as ethanol precipitation or size-exclusion chromatography.

-

-

Analysis:

-

Confirm the successful fluorination by LC-MS analysis.

-

Nucleophilic fluorination involves the displacement of a leaving group by a fluoride anion.[23][24] This approach is particularly useful for the synthesis of aliphatic fluorides.

Key Considerations:

-

Fluoride Source: Simple fluoride salts like KF or CsF have low solubility and high basicity in aqueous solutions, which can be detrimental to the DNA.[23][25] Phase-transfer catalysts or specialized fluoride sources are often required.

-

Leaving Group: The choice of leaving group is critical for successful on-DNA nucleophilic fluorination. Good leaving groups such as tosylates or mesylates are typically employed.

-

Reaction Conditions: Anhydrous or low-water conditions are often preferred for nucleophilic fluorination, which presents a significant challenge for on-DNA synthesis. The development of water-compatible methods is an active area of research.

Recent Advances:

Recent developments in photoredox catalysis are enabling milder and more efficient on-DNA fluorination reactions, expanding the scope of accessible fluorinated motifs.[23]

Case Study: A Fluorinated DECL for Kinase Inhibitor Discovery

This section presents a hypothetical case study illustrating the application of fluorinated motifs in a DECL campaign targeting a protein kinase.

Objective: To identify potent and selective inhibitors of Kinase X.

Library Design: A 10-billion-member DECL was constructed using a three-cycle split-and-pool synthesis. The second cycle incorporated a diverse set of 100 fluorinated building blocks, including:

-

20 monofluorinated anilines

-

20 difluorinated anilines

-

20 trifluoromethyl-substituted anilines

-

20 fluorinated benzoic acids

-

20 fluorinated aliphatic amines

Screening and Hit Identification: The library was screened against immobilized Kinase X. After affinity selection, PCR, and NGS, several enriched families of compounds were identified. The most promising family featured a 4-fluoro-3-(trifluoromethyl)aniline core.

Hit Validation and Optimization: The off-DNA synthesis of the top hits confirmed their inhibitory activity. The 4-fluoro and 3-trifluoromethyl substituents were found to be critical for potency, likely through favorable interactions with the kinase hinge region and by blocking a key metabolic soft spot, respectively.

Future Directions and Conclusion

The integration of fluorine chemistry with DECL technology is a rapidly evolving field with immense potential to accelerate drug discovery. Future advancements are likely to focus on:

-

Development of Novel On-DNA Fluorination Reactions: Expanding the repertoire of DNA-compatible fluorination methods will enable the synthesis of even more diverse and complex fluorinated DECLs.

-

Late-Stage Fluorination for Lead Optimization: The ability to introduce fluorine at a late stage in the synthetic sequence will provide a powerful tool for fine-tuning the properties of lead compounds identified from DECL screens.

-

Integration with Machine Learning: AI and machine learning algorithms can be used to predict the optimal placement of fluorine atoms for desired biological effects, guiding the design of next-generation fluorinated DECLs.

References

-

Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science, 7(2), 154-160. [Link]

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. [Link]

-

The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia MDPI. [Link]

-

How Is Fluorine Used in the Medical Field? Inhance Technologies. [Link]

-

DNA-encoded chemical library. Wikipedia. [Link]

-

Synthesis of DNA Encoded Libraries for Drug Discovery. Vipergen. [Link]

-

Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PMC. [Link]

-

Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. Inhance Technologies. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega. [Link]

-

Organofluorine chemistry. Wikipedia. [Link]

-

Contribution of Organofluorine Compounds to Pharmaceuticals. PMC. [Link]

-

Organofluorine compounds – Knowledge and References. Taylor & Francis. [Link]

-

DNA-Encoded Library (DEL) Screening. SPT Labtech. [Link]

-

Applications of Fluorine in Medicinal Chemistry. ACS Publications. [Link]

-

Importance of Fluorine and Fluorocarbons in Medicinal Chemistry and Oncology. OMICS International. [Link]

-

The role of fluorine in medicinal chemistry. PubMed. [Link]

-

DNA-Encoded Chemical Libraries: A Comprehensive Review with Succesful Stories and Future Challenges. PMC. [Link]

-

DNA-encoded chemical libraries: advancing beyond conventional small-molecule libraries. PubMed. [Link]

-

Late-stage defluorinative functionalization: synthesis of thio-amides and heterocycles from trifluoromethylarenes. Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Deoxyfluorination of Electron-Deficient Phenols. Organic Chemistry Portal. [Link]

-

Electrophilic fluorination. Wikipedia. [Link]

-

Addressing Challenges in Drug Discovery: DEL Screening Applications. Drug Discovery and Development. [Link]

-

Nucleophilic Fluorination. The Doyle Group - UCLA. [Link]

-

Benefits of Decentralized Clinical Trials. ProPharma. [Link]

-

Case studies of fluorine in drug discovery. ResearchGate. [Link]

-

Electrophilic Fluorination. Bryn Mawr College. [Link]

-

Synthesis of novel fluorinated building blocks via halofluorination and related reactions. Beilstein Journal of Organic Chemistry. [Link]

-

Late-Stage Fluorination. MPI für Kohlenforschung. [Link]

-

Decarboxylative Nucleophilic Fluorination of Aliphatic Carboxylic Acids. PubMed. [Link]

-

Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. MDPI. [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ResearchGate. [Link]

-

Late-Stage Fluorination: From Fundamentals to Application. PMC. [Link]

-

Nuclophilic Fluorination by F-. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex. PMC. [Link]

-

Case studies of fluorine in drug discovery. OUCI. [Link]

-

Late-Stage Fluorination. Max-Planck-Institut für Kohlenforschung. [Link]

-

Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

5 benefits of decentralized clinical trials. Within3. [Link]

-

Chapter - Electrophilic Fluorination with Elemental Fluorine and Reagents Derived from it. IntechOpen. [Link]

-

Fluorination Methods for Drug Discovery and Development. PubMed. [Link]

-

How Process Development Enhances Drug Discovery Outcomes. News-Medical.Net. [Link]

-

The Potential of Academic Drug Discovery: Successes and Challenges. PMC. [Link]

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA-encoded chemical library - Wikipedia [en.wikipedia.org]

- 5. dna encoded library chemical libraries & drug discovery [vipergen.com]

- 6. sptlabtech.com [sptlabtech.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. inhancetechnologies.com [inhancetechnologies.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. DNA-encoded chemical libraries: advancing beyond conventional small-molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. fluorochem.co.uk [fluorochem.co.uk]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Late-Stage Fluorination [kofo.mpg.de]

- 19. Late-Stage Fluorination: From Fundamentals to Application - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 21. brynmawr.edu [brynmawr.edu]

- 22. alfa-chemistry.com [alfa-chemistry.com]

- 23. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]

- 24. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 25. Catalytic Nucleophilic Fluorination of Secondary and Tertiary Propargylic Electrophiles with a Copper–N-Heterocyclic Carbene Complex - PMC [pmc.ncbi.nlm.nih.gov]

CuAAC click chemistry protocol for 3,5-bis(trifluoromethyl)benzyl azide

Content Type: Application Note & Detailed Protocol Subject: 3,5-Bis(trifluoromethyl)benzyl azide (CAS: 620533-92-8) Target Audience: Medicinal Chemists, Chemical Biologists, and Process Chemists

Abstract & Strategic Context

The incorporation of trifluoromethyl (

However, this specific azide presents unique challenges compared to standard alkyl azides:

-

Extreme Lipophilicity: The two

groups render the molecule poorly soluble in standard aqueous click solvents (e.g., -

Electronic Deactivation: The electron-deficient benzyl ring alters the electronic density of the azide, subtly influencing the coordination kinetics with the Cu(I)-acetylide complex.

-

19F NMR Utility: The symmetry of the 3,5-bis(

) substitution pattern provides a powerful, singlet diagnostic signal in

This guide provides an optimized protocol that addresses solubility issues using a specific solvent/ligand architecture and leverages the unique fluorinated signature for process analytical technology (PAT).

Chemical Profile & Safety Assessment

Before initiating synthesis, the operator must understand the energetic and physical profile of the reactant.

| Property | Data | Implications for Protocol |

| Molecular Weight | 269.15 g/mol | -- |

| Physical State | Colorless to pale yellow liquid | Easy to dispense; density ~1.4 g/mL. |

| C/N Ratio | Safe. Generally, | |

| Solubility | High in DCM, THF, DMSO; Negligible in Water | Critical: Standard aqueous click conditions will fail without high organic co-solvent ratios. |

| Distinct shift occurs upon triazole formation (typically desheilding). |

Safety Warning: While 3,5-bis(trifluoromethyl)benzyl azide is kinetically stable, organic azides should never be concentrated to dryness in the presence of transition metals. Always maintain a solvated state.

Mechanistic Insight: The Fluorinated Effect

Understanding the mechanism explains why the protocol below deviates from the standard Sharpless method.

In the CuAAC cycle, the Cu(I) species first coordinates the alkyne to form a

-

The Challenge: The electron-withdrawing nature of the 3,5-bis(

) phenyl ring pulls electron density away from the benzylic carbon. While this lowers the LUMO of the azide (theoretically favorable), the primary hurdle is phase transfer . The lipophilic azide retreats into organic droplets, while the Cu(I)/Ascorbate system resides in the aqueous phase. -

The Solution: We utilize THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) as the ligand. Unlike TBTA, THPTA is fully water-soluble but possesses enough amphiphilic character to bridge the catalytic Cu(I) species to the interface where the lipophilic azide resides.

Diagram 1: The Catalytic Cycle & Interface Dynamics

Caption: The catalytic cycle highlights the critical phase-transfer step (Red Arrow) where the lipophilic azide must interact with the aqueous Cu(I) complex.

Experimental Protocol

Method A: The High-Efficiency Aqueous/Organic System (Recommended)

Best for: Bioconjugation, polar alkynes, and general synthesis.

Reagents:

-

Azide: 3,5-bis(trifluoromethyl)benzyl azide (1.0 equiv)[1]

-

Alkyne: Terminal alkyne of choice (1.0 - 1.2 equiv)

-

Catalyst Source:

(5 mol%) -

Ligand: THPTA (25 mol%) (Note: 5:1 Ligand:Metal ratio is crucial to protect Cu(I) from oxidation)

-

Reductant: Sodium Ascorbate (10-20 mol%)

-

Solvent System: THF : Water (2:1) or DMSO : Water (1:1). Avoid tBuOH due to poor solubility of this specific azide.

Step-by-Step Workflow:

-

Stock Preparation:

-

Dissolve the Azide and Alkyne in the organic solvent (THF or DMSO). Ensure complete solvation.

-

Prepare a 100 mM stock solution of

in water. -

Prepare a 200 mM stock solution of THPTA in water.

-

Prepare a fresh 500 mM stock solution of Sodium Ascorbate in water. (Discard if yellow).

-

-

Complexation (The "Premix"):

-

In a separate small vial, mix the

and THPTA solutions. The solution should remain clear blue/turquoise. This ensures the copper is ligated before reduction, preventing formation of insoluble Cu(I) oxides.

-

-

Reaction Assembly:

-

Add the Cu-Ligand premix to the Azide/Alkyne solution.

-

Add the Sodium Ascorbate last.

-

Observation: The solution should turn colorless or pale yellow. If it turns brown/black, oxygen exclusion is poor (purge with

).

-

-

Incubation:

-

Stir at Room Temperature (RT) for 2–4 hours.

-

Optimization: If the alkyne is sterically hindered, heat to 40°C.

-

-

Monitoring (The Self-Validating Step):

-

Take a 50

aliquot. Dilute with -

Run

NMR (unlocked/quick scan is sufficient). -

Endpoint: Disappearance of the singlet at

ppm and appearance of the product peak (typically shifted downfield to

-

-

Workup:

-

Dilute with water (precipitation may occur).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with 5%

(removes Copper traces) and Brine. -

Dry over

and concentrate.

-

Method B: Anhydrous Organic System

Best for: Moisture-sensitive alkynes or strictly hydrophobic substrates.

Reagents:

-

CuI (10 mol%)

-

DIPEA (N,N-Diisopropylethylamine) (20 mol%)

-

Acetic Acid (10 mol%) - Accelerates protonolysis step

-

Solvent: DCM or Toluene

Protocol:

-

Dissolve Azide and Alkyne in DCM.

-

Add DIPEA and Acetic Acid.

-

Add CuI.

-

Purge headspace with Argon. Stir 4–12 hours.

-

Note: This method is slower than Method A but avoids water completely.

Process Visualization

Diagram 2: Experimental Workflow & Decision Tree

Caption: Decision tree for selecting the solvent system and validating the endpoint using 19F NMR.

Troubleshooting & Optimization

| Problem | Cause | Solution |

| Reaction Stalls (<50% Conv.) | Oxidation of Cu(I) to Cu(II). | Add fresh Sodium Ascorbate (5 mol%). Ensure headspace is inert. |

| Reactant Precipitation | "Oiling out" of the fluorinated azide. | Increase the organic solvent ratio (move from 1:1 to 2:1 THF:Water). |

| Green/Blue Solution | High concentration of Cu(II). | Oxygen leak. Degas solvents. Add excess Ascorbate to revert to colorless Cu(I). |

| Product Contaminated with Cu | Copper chelation by triazole. | Wash organic layer with aqueous EDTA or |

References

-

Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]

-

Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. [Link]

-

Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and recent advances. Chemical Society Reviews. [Link]

-

Slater, M., et al. (2002). 19F NMR as a Probe for Monitoring Click Chemistry.[3][4] Magnetic Resonance in Chemistry. (Generalized reference for 19F monitoring concept).

Sources

Procedure for 19F NMR protein labeling using benzyl azides

Application Notes & Protocols

Topic: Site-Specific ¹⁹F NMR Protein Labeling Using Fluorinated Benzyl Azides for Structural and Functional Studies

For: Researchers, scientists, and drug development professionals.

Introduction: The Power of the Fluorine Nucleus in Protein Science

Nuclear Magnetic Resonance (NMR) spectroscopy offers an unparalleled, atomic-level view into the structure, dynamics, and interactions of proteins.[1] While traditional ¹H, ¹³C, and ¹⁵N NMR are mainstays of structural biology, they can be challenging for large or complex systems. ¹⁹F NMR has emerged as a powerful alternative, leveraging the unique properties of the fluorine-19 nucleus.[1][2]

The ¹⁹F nucleus is an ideal probe for biological systems for several key reasons:

-

100% Natural Abundance & High Sensitivity: The ¹⁹F nucleus is spin-1/2 and 100% naturally abundant, with a high gyromagnetic ratio that gives it a sensitivity 83% that of protons.[2][3]

-

Zero Biological Background: Fluorine is virtually absent from biological systems, meaning any ¹⁹F NMR signal comes exclusively from the introduced probe, providing a clean and unambiguous window into the protein's environment.[3][4]

-

Extreme Sensitivity to Environment: The ¹⁹F chemical shift is exquisitely sensitive to its local electronic environment, spanning a range of over 400 ppm.[3][5] This makes it a highly responsive reporter for subtle conformational changes, ligand binding, or changes in solvent exposure.[2][6]

This guide provides a detailed framework for the site-specific labeling of proteins with ¹⁹F-containing benzyl azides, enabling high-resolution structural and functional studies using ¹⁹F NMR.

The Chemistry: Bioorthogonal Labeling with Benzyl Azides

To attach a ¹⁹F-benzyl probe to a protein, we utilize "click chemistry," a set of bioorthogonal reactions that are rapid, specific, and high-yielding under physiological conditions. The core strategy involves two steps:

-

Introduction of an Azide Handle: An azide group (-N₃) is site-specifically incorporated into the protein's amino acid sequence. This is most precisely achieved by genetically encoding an unnatural amino acid (UAA), such as p-azido-L-phenylalanine (pAzF), in response to an amber (UAG) stop codon.[7][8] This provides a unique chemical handle at a single, defined position.

-

Cycloaddition Reaction: The azide-modified protein is then reacted with a fluorinated benzyl group that has been functionalized with an alkyne. This reaction forms a stable triazole linkage. Two primary methods are employed:

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction uses a strained cyclooctyne, such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide.[7][][10] SPAAC is advantageous as it is copper-free, making it ideal for in-cell labeling where copper can be toxic.[11][12]

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction uses a terminal alkyne and requires a copper(I) catalyst.[13][14] While powerful, care must be taken to avoid protein degradation from copper-generated reactive oxygen species, often through the use of protective ligands.[14][15]

-

The choice between SPAAC and CuAAC depends on the experimental context, with SPAAC being preferred for live-cell applications and CuAAC often providing faster kinetics for in vitro labeling of purified proteins.[12][16]

Experimental Workflow & Protocols

The overall process for generating a site-specifically ¹⁹F-labeled protein can be broken down into four key stages: UAA incorporation, labeling reaction, purification, and NMR analysis.

Caption: Overall workflow for ¹⁹F NMR protein labeling using benzyl azides.

Protocol 1: Site-Specific Incorporation of p-Azido-L-phenylalanine (pAzF)

This protocol describes the expression of a target protein containing pAzF at a specific site using amber codon suppression technology.[17]

Materials:

-

E. coli expression strain (e.g., BL21(DE3)).

-

Expression plasmid for the protein of interest with a UAG (amber) codon at the desired labeling site.

-

Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair for pAzF (e.g., pEVOL-pAzF).[17]

-

LB media and appropriate antibiotics.

-

Minimal media (e.g., M9) supplemented with glucose and amino acids (if needed).

-

p-Azido-L-phenylalanine (pAzF).

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

-

Transformation: Co-transform the E. coli expression strain with the plasmid for your protein of interest and the pEVOL-pAzF plasmid. Plate on LB agar with appropriate antibiotics and incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 5-10 mL of LB media with antibiotics and grow overnight at 37°C.

-

Expression Culture: Inoculate 1 L of minimal media with the overnight starter culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

-

Induction: Add pAzF to a final concentration of 1 mM. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[18]

-

Growth: Reduce the temperature to 18-25°C and continue to incubate the culture for 16-20 hours with shaking.[18]

-

Harvesting: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C). The cell pellet, containing the azide-modified protein, can be stored at -80°C.

Causality & Insights:

-

Using minimal media is crucial to prevent the cells from synthesizing their own phenylalanine, which would compete with pAzF incorporation.

-

Lowering the temperature post-induction often improves protein folding and solubility.

-

The efficiency of pAzF incorporation should be verified by mass spectrometry.

Protocol 2: ¹⁹F-Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol is for labeling the purified azide-modified protein with a strained alkyne probe in vitro.

Materials:

-

Purified, azide-modified protein in a suitable buffer (e.g., PBS or Tris, pH 7.4).

-

¹⁹F-labeled strained alkyne (e.g., a ¹⁹F-benzyl-DBCO conjugate), dissolved in a compatible solvent like DMSO.

-

Reaction buffer (should be free of components that might react with the probe).

Procedure:

-

Protein Preparation: Adjust the concentration of the purified azide-modified protein to 10-50 µM in the reaction buffer.

-

Probe Addition: Add the ¹⁹F-labeled strained alkyne probe to the protein solution. A 5- to 20-fold molar excess of the probe over the protein is a good starting point.[7] The final concentration of DMSO should typically be kept below 5% (v/v) to avoid protein denaturation.

-

Incubation: Allow the reaction to proceed for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7] The reaction can be monitored by mass spectrometry to check for completion.

-

Purification: Remove the excess, unreacted ¹⁹F probe. This is critical for clean NMR spectra. Methods include:

-

Size-exclusion chromatography (SEC).

-

Dialysis or buffer exchange with a desalting column.[18]

-

If the protein is tagged (e.g., His-tag), re-binding to an affinity column, washing thoroughly, and then eluting.

-

-

Verification: Confirm successful labeling and purity using SDS-PAGE (looking for a mobility shift) and mass spectrometry (to see the mass addition of the probe).

Causality & Insights:

-

SPAAC reactions are generally slower than CuAAC.[10] Reaction time and temperature may need optimization depending on the specific protein and probe.

-

While SPAAC avoids copper, some strained alkynes can exhibit side-reactivity with thiols (cysteine residues).[16][19] If your protein has reactive cysteines, they may need to be mutated or blocked if non-specific labeling becomes an issue.

¹⁹F NMR Data Acquisition and Analysis

With the purified, site-specifically labeled protein, you are ready to perform NMR experiments.

Sample Preparation

-

Concentration: Protein concentrations typically range from 25 µM to 200 µM.[20]

-

Buffer: Use a standard NMR buffer (e.g., 20 mM Phosphate or Tris, 100 mM NaCl, pH 7.0).

-

Deuterium Lock: Add 5-10% D₂O to the sample for the field-frequency lock.[1]

Data Acquisition Parameters

A simple 1D ¹⁹F NMR experiment is often sufficient for many applications.[1]

| Parameter | Typical Value | Rationale |

| Spectral Width | 50 - 100 ppm | Must be sufficient to cover the expected chemical shift range of the fluorinated probe.[1] |

| Recycle Delay (d1) | 1 - 2 seconds | Allows for sufficient relaxation of the ¹⁹F nuclei between scans.[1] |

| Number of Scans | 1024 - 4096+ | Dependent on protein concentration and desired signal-to-noise ratio. |

| Temperature | 25 - 37 °C | Should be optimized for protein stability and to mimic physiological conditions. |

Causality & Insights:

-

The large chemical shift dispersion of ¹⁹F means that even small changes in the local environment of the probe will result in a measurable shift in the resonance, making it a sensitive reporter of protein conformational changes or ligand binding.[2][6]

-

Changes in the linewidth of the ¹⁹F signal can provide information about protein dynamics on the µs-ms timescale.[1]

Applications in Drug Discovery and Structural Biology

Site-specific ¹⁹F labeling opens the door to a wide range of powerful experiments:

-

Fragment-Based Screening: A library of small molecule fragments can be screened against the ¹⁹F-labeled protein. Binding events are detected by changes in the ¹⁹F chemical shift, providing a rapid and sensitive method for hit identification.[4][21]

-

Conformational Dynamics: The ¹⁹F probe can report on different conformational states of a protein. The appearance of multiple peaks or changes in peak position can be used to study protein folding, allostery, and activation mechanisms.[2]

-

Ligand Binding and Affinity: Titrating a ligand into a solution of the ¹⁹F-labeled protein and monitoring the chemical shift changes allows for the determination of binding affinity (K_d).[1]

Caption: Ligand binding detection using protein-observed ¹⁹F NMR.

Conclusion

The site-specific incorporation of a ¹⁹F-benzyl azide probe via unnatural amino acid mutagenesis and bioorthogonal click chemistry is a robust and versatile strategy for protein analysis. The exceptional sensitivity of the ¹⁹F nucleus provides a powerful, background-free spectroscopic window into protein structure, dynamics, and interactions. This approach is particularly valuable in drug discovery for screening and characterizing ligand binding, and in fundamental research for dissecting complex biological mechanisms at the molecular level.

References

-

Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. [Link]

-

Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation. PubMed Central. [Link]

-

SNAP-tagging live cells via chelation-assisted copper-catalyzed azide–alkyne cycloaddition. Royal Society of Chemistry. [Link]

-

Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition. JoVE. [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition. SpringerLink. [Link]

-

Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition. Springer Protocols. [Link]

-

Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Royal Society of Chemistry. [Link]

-

A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling. Frontiers in Chemistry. [Link]

-

Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. MDPI. [Link]

-

ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery. Royal Society of Chemistry. [Link]

-

Applications of 19F-NMR in Fragment-Based Drug Discovery. PubMed Central. [Link]

-

Expression, Purification, and Functional Reconstitution of 19F-labeled Cytochrome b5 in Peptide Nanodiscs for NMR Studies. PubMed Central. [Link]

-

Site-specific labeling of cellular proteins with unnatural substrates of biotin ligases. DSpace@MIT. [Link]

-

Radiochemical Synthesis of 4-[18F]FluorobenzylAzide and Its Conjugation with EGFR-Specific Aptamers. PubMed. [Link]

-

19F NMR in RNA structural biology: exploring structures, dynamics, and small molecule interactions. PubMed. [Link]

-

Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. AOAR*. [Link]

-

Asymmetric synthesis of 3-azide-4-fluoro-L-phenylalanine. J-STAGE. [Link]

-

Fluorine labeling of proteins for NMR studies. UCLA Bio-NMR Core. [Link]

-

USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES. PubMed Central. [Link]

-

Asymmetric synthesis of 3-azide-4-fluoro-l-phenylalanine. Taylor & Francis Online. [Link]

-

Site-Specific Labeling of Proteins Using Unnatural Amino Acids. PubMed Central. [Link]

-

Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. KOPS. [Link]

-

Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging. PubMed. [Link]

-

Direct Expression of Fluorinated Proteins in Human Cells for 19F In-Cell NMR Spectroscopy. Journal of the American Chemical Society. [Link]

-

A Method for Selective 19F-Labeling Absent of Probe Sequestration (SLAPS). bioRxiv. [Link]

-

Site-specific Labeling of Cellular Proteins with Unnatural Substrates of Biotin Ligases. DSpace@MIT. [Link]

-

Protein-based 19F NMR as a Ligand Discovery Tool. Bruker. [Link]

-

Site-Specific Protein Labeling with SNAP-Tags. PubMed Central. [Link]

-

Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization. PubMed. [Link]

-

A beginner's guide to 19F NMR and its role in drug screening. Wiley Online Library. [Link]

-

19 F NMR as a tool in chemical biology. Beilstein Journal of Organic Chemistry. [Link]

-

Benzyl fluoride synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. USE OF 19F NMR TO PROBE PROTEIN STRUCTURE AND CONFORMATIONAL CHANGES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorine labeling of proteins for NMR studies – Bio-NMR Core [bionmr.cores.ucla.edu]

- 4. mdpi.com [mdpi.com]

- 5. 19 F NMR viewed through two different lenses: ligand-observed and protein-observed 19 F NMR applications for fragment-based drug discovery - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00085C [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Site-specific protein conjugates incorporating Para-Azido-L-Phenylalanine for cellular and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-Specific Labeling of Proteins Using Unnatural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. Conditional Copper‐Catalyzed Azide–Alkyne Cycloaddition by Catalyst Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 16. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]

- 17. Preparation of site-specifically labeled fluorinated proteins for 19F-NMR structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. help.lumiprobe.com [help.lumiprobe.com]

- 20. Protein-based 19F NMR as a Ligand Discovery Tool | Bruker [bruker.com]

- 21. Applications of 19F-NMR in Fragment-Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Phase-Transfer Catalysis for the Synthesis of Fluorinated Benzyl Azides

Introduction: The Strategic Value of Fluorinated Benzyl Azides in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the incorporation of fluorine into molecular scaffolds has become a cornerstone of rational drug design.[1][2] The unique electronic properties of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2][3] Fluorinated benzyl azides, in particular, are highly valuable synthetic intermediates. The benzyl azide moiety serves as a versatile precursor for a wide array of functional groups and is a key component in "click chemistry" for bioconjugation and the synthesis of complex molecular architectures.

This application note provides a comprehensive guide to the synthesis of fluorinated benzyl azides via phase-transfer catalysis (PTC). PTC offers a robust, efficient, and scalable method for this transformation, overcoming the challenge of reacting a water-soluble nucleophile (sodium azide) with an organic-soluble electrophile (fluorinated benzyl halide).[4][5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and address critical safety considerations for handling organic azides.

The "Why": Mechanistic Insights into Phase-Transfer Catalysis

Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in immiscible phases.[5][6] In the synthesis of fluorinated benzyl azides from their corresponding benzyl halides, the primary challenge is the poor solubility of the azide salt (e.g., sodium azide) in the organic solvent required to dissolve the benzyl halide. PTC elegantly circumvents this issue by employing a catalyst, typically a quaternary ammonium or phosphonium salt (Q⁺X⁻), which acts as a shuttle for the azide anion (N₃⁻) from the aqueous or solid phase into the organic phase.[5][7]

The catalytic cycle can be conceptualized as follows:

-

Anion Exchange: The phase-transfer catalyst, residing at the interface of the two phases, exchanges its counter-ion (X⁻) for an azide anion (N₃⁻) from the aqueous or solid phase. This forms a lipophilic ion pair (Q⁺N₃⁻).

-

Migration to the Organic Phase: The newly formed, organic-soluble ion pair (Q⁺N₃⁻) migrates into the bulk of the organic phase.

-

Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive azide anion attacks the electrophilic benzylic carbon of the fluorinated benzyl halide in a classic Sₙ2 reaction, displacing the halide (e.g., Br⁻ or Cl⁻) and forming the desired fluorinated benzyl azide.

-

Catalyst Regeneration: The displaced halide anion (X⁻) pairs with the quaternary cation (Q⁺) to regenerate the catalyst (Q⁺X⁻), which then migrates back to the interface to begin another cycle.

This continuous process allows for a sustained reaction rate under mild conditions, often leading to high yields and simplified product isolation.[4]

Diagram of the Phase-Transfer Catalysis Cycle:

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biomedres.us [biomedres.us]

- 5. dalalinstitute.com [dalalinstitute.com]

- 6. crdeepjournal.org [crdeepjournal.org]

- 7. Phase transfer catalysis (PTC) - operachem [operachem.com]

Application Notes and Protocols: Enamine-Mediated [3+2] Cycloaddition of Fluorinated Azides with Enolizable Ketones for the Synthesis of N-Fluoroalkyl-1,2,3-Triazoles

Introduction

The incorporation of fluorine and fluoroalkyl groups into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic profiles—make fluorinated molecules highly sought after. Among these, N-fluoroalkyl-1,2,3-triazoles are particularly valuable motifs. Traditionally, the synthesis of 1,2,3-triazoles is dominated by the Huisgen 1,3-dipolar cycloaddition between azides and alkynes, most notably its copper-catalyzed variant (CuAAC). However, the synthesis of N-fluoroalkyl triazoles presents unique challenges.

This guide details a powerful, metal-free alternative: the direct [3+2] cycloaddition of electron-deficient fluorinated azides with readily available enolizable ketones. This organocatalytic approach leverages the in-situ generation of enamines from active methylene compounds, which serve as highly reactive partners for electron-poor fluoroalkyl azides. The result is a highly efficient, regioselective, and scalable pathway to densely functionalized N-perfluoroalkyl-1,2,3-triazoles.

Mechanistic Insights: The Rationale Behind the Reaction

The success of this cycloaddition hinges on the complementary electronic nature of the reactants. Fluorinated azides, particularly perfluoroalkyl azides (RF-N3), are highly electron-deficient due to the strong inductive effect of the RF group. This lowers the energy of the azide's Lowest Unoccupied Molecular Orbital (LUMO), making it a potent electrophile for 1,3-dipolar cycloaddition.

Conversely, simple ketones are not sufficiently nucleophilic to react directly. The key to unlocking their reactivity is the use of a secondary amine catalyst, such as pyrrolidine. The catalyst reversibly reacts with the enolizable ketone (typically a β-dicarbonyl compound) to form a highly nucleophilic enamine intermediate. This enamine possesses a high-energy Highest Occupied Molecular Orbital (HOMO), making it an excellent partner for the electron-deficient fluorinated azide[1].

The catalytic cycle proceeds as follows:

-

Enamine Formation: The secondary amine catalyst reacts with the enolizable ketone to form an enamine and water. This equilibrium is crucial and drives the reaction forward.

-

Nucleophilic Attack: The electron-rich enamine attacks the terminal nitrogen of the electron-deficient fluorinated azide.

-

Cyclization: The resulting zwitterionic intermediate undergoes a rapid intramolecular cyclization to form a five-membered triazoline intermediate.

-

Catalyst Regeneration: The triazoline intermediate eliminates the amine catalyst, which re-enters the catalytic cycle, collapsing the intermediate to the stable, aromatic N-fluoroalkyl-1,2,3-triazole product.

This enamine-mediated pathway provides a metal-free and highly regioselective route to fully substituted triazoles, which are not directly accessible via standard CuAAC reactions.

Reaction Mechanism Diagram

Caption: Catalytic cycle of the enamine-mediated azide-ketone cycloaddition.

Experimental Protocols

Trustworthiness & Self-Validation

The following protocols are designed to be self-validating. The reaction progress can be easily monitored by Thin Layer Chromatography (TLC), observing the consumption of the ketone starting material. The final products, being highly fluorinated, exhibit characteristic signals in 19F NMR spectroscopy, providing a clear diagnostic for successful triazole formation. The high yields and clean reaction profiles typically observed minimize the need for extensive purification.

General Protocol for the Synthesis of N-Perfluoroalkyl-1,2,3-Triazoles

This procedure is a representative example based on established methods for the reaction of azidoperfluoroalkanes with β-dicarbonyl compounds[1][2].

Materials:

-

Fluorinated azide (e.g., Azidotrifluoromethane, CF3N3 solution in an appropriate solvent) (1.0 equiv)

-

Enolizable ketone (e.g., ethyl acetoacetate, dibenzoylmethane) (1.0-1.2 equiv)

-

Pyrrolidine (0.1-0.2 equiv)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Reaction vessel (e.g., screw-cap vial)

-

Magnetic stirrer

Procedure:

-

Reaction Setup: To a clean, dry screw-cap vial equipped with a magnetic stir bar, add the enolizable ketone (1.0-1.2 equiv).

-

Solvent Addition: Dissolve the ketone in the chosen anhydrous solvent (to a typical concentration of 0.2-0.5 M).

-

Catalyst Addition: Add pyrrolidine (0.1-0.2 equiv) to the solution and stir for 5-10 minutes at room temperature to facilitate pre-formation of the enamine.

-

Azide Addition: Carefully add the fluorinated azide (1.0 equiv) to the reaction mixture. Note: Fluorinated azides should be handled with care in a well-ventilated fume hood, although azidoperfluoroalkanes have been shown to be thermally stable[3].

-

Reaction Monitoring: Seal the vial and stir the reaction at room temperature. Monitor the progress of the reaction by TLC until the starting ketone is consumed (typically 1-24 hours).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess pyrrolidine.

-

Purification: The crude product is often of high purity. If necessary, purify the residue by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

-

Characterization: Confirm the structure of the product by NMR (1H, 13C, 19F) and mass spectrometry.

Experimental Workflow Diagram

Sources

Preventing decomposition of benzyl azides on acidic silica gel columns

Ticket #402: Prevention of On-Column Decomposition of Benzyl Azides Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary (The "Triage")

User Issue: "I synthesized a benzyl azide, but after flash chromatography on silica gel, my yield plummeted. The NMR shows aldehydes and alcohols, and the column showed significant streaking."

Diagnosis: Your compound is suffering from Acid-Catalyzed Protodeazidation .

Standard flash chromatography silica gel (

Diagnostic Module: Is Your Column Killing Your Product?

Before altering your workflow, confirm the pathology using this diagnostic matrix.

| Symptom | Observation | Technical Interpretation |

| TLC Streaking | "Comet tails" or smears from the spot to the baseline. | Continuous decomposition occurs as the compound travels down the column. |

| New Baseline Spots | Strong UV-active spots appearing at | Formation of polar hydrolysis products (Benzyl alcohols/amines). |

| Mass Loss | Recovered mass is significantly lower (<60%) than crude. | Volatile decomposition byproducts or irreversible adsorption to silica. |

| Gas Evolution | Cracks or bubbles in the silica bed (rare but possible). | Rapid release of |

| NMR Shift | Disappearance of | Conversion to Benzyl alcohol (~4.6 ppm) or Benzaldehyde (~10.0 ppm). |

The Mechanism: Root Cause Analysis

To solve the problem, we must understand the chemistry at the silica interface. The decomposition is not random; it is a specific cascade triggered by the Brønsted acidity of the silanol groups.

The Pathway:

-

Protonation: The acidic silanol protonates the azide (or the benzylic position if highly activated), weakening the

bond. -

Elimination: Dinitrogen (

) is expelled (entropy driven). -

Hydrolysis: The resulting transient carbocation or imine intermediate is trapped by residual water on the silica surface, generating a benzyl alcohol or aldehyde.

Figure 1: The acid-catalyzed decomposition pathway of benzyl azides on untreated silica gel.

The Solution: Protocol for Column Neutralization

The industry-standard solution is to "passivate" or "buffer" the silica gel using an organic base. Triethylamine (TEA) is the reagent of choice because it effectively neutralizes silanol groups without degrading most organic compounds.

Method A: The TEA-Doped Mobile Phase (Recommended)

This method maintains a basic environment throughout the entire purification process.

Reagents:

-

Triethylamine (TEA),

purity. -

Standard solvents (Hexanes/Ethyl Acetate).[2]

Protocol:

-

Prepare Solvent A (Non-polar): Add 1% (v/v) TEA to your Hexanes (or Petroleum Ether).

-

Prepare Solvent B (Polar): Add 1% (v/v) TEA to your Ethyl Acetate.

-

Column Equilibration (CRITICAL): Flush the packed silica column with 3 column volumes (CV) of the TEA-doped Solvent A before loading your sample. This pre-coats the silica surface with amine, neutralizing acidic sites.

-

Load & Run: Load your sample and run the gradient as usual, using the TEA-doped solvents.

-

Post-Run: The TEA is volatile (b.p. 89°C). It will be removed during rotary evaporation of your product fractions.[3][4]

Method B: Alternative Stationary Phases

If TEA doping is insufficient or interferes with downstream chemistry, switch the stationary phase.

-

Neutral Alumina: Naturally less acidic than silica. Ideal for highly acid-sensitive azides.

-

Amine-Bonded Silica (

-Silica): A specialized stationary phase where the surface is chemically bonded with amines. It is inherently basic and requires no mobile phase additives.

Decision Matrix: Selecting the Right Workflow

Figure 2: Strategic decision tree for selecting the purification method based on compound stability.

Safety & FAQs

Q1: Can I use Dichloromethane (DCM) with azides? A: Use with extreme caution. While DCM is a common chromatography solvent, reacting azides with halogenated solvents can theoretically form di- and tri-azidomethane, which are highly explosive [1]. However, for rapid chromatography at room temperature, this risk is low compared to reaction conditions. Avoid storing azides in DCM.

Q2: Is there a safety risk adding TEA to the column?

A: The primary risk with azides is the formation of Hydrazoic Acid (

Q3: How do I remove the TEA from my product?

A: TEA has a boiling point of ~89°C. It co-evaporates well with Ethyl Acetate or Heptane on a rotovap. If trace amine remains (detectable by smell or NMR), redissolve the product in

References

-

BenchChem. (2025).[5][6][7] Azide Compound Purification by Column Chromatography: Technical Support Center. Retrieved from

-

University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica Gel. Retrieved from

-

Biotage. (2023).[8][9] When should I use an amine-bonded silica for flash chromatography? Retrieved from

-

University of Pittsburgh. (2013). Safe Handling of Azides: Stability and Compatibility. Retrieved from

Sources

- 1. biotage.com [biotage.com]

- 2. researchgate.net [researchgate.net]

- 3. Chromatography [chem.rochester.edu]

- 4. ocw.mit.edu [ocw.mit.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. rsc.org [rsc.org]

- 9. safety.pitt.edu [safety.pitt.edu]

Optimizing yield of nucleophilic substitution for fluorinated benzyl azides

Ticket ID: FBA-OPT-2024 Subject: Yield Optimization & Troubleshooting for Nucleophilic Substitution of Fluorinated Benzyl Halides Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Critical Safety Directive (Read Before Experimentation)

WARNING: Azide Hazards Before discussing yield, we must address safety.[1] Organic azides are energy-rich molecules.[2] The introduction of fluorine atoms (which increase density and oxygen balance) can sometimes mask the instability of the azide functionality.

-

The "Rule of Six": Ensure the number of carbon atoms (

) plus oxygen atoms (-

Example: Pentafluorobenzyl azide (

) has 7 carbons and 3 nitrogens (

-

-

No Distillation: Never distill organic azides.[2][4] Purification should be limited to extraction or column chromatography.

-

Metal Avoidance: Do not use metal spatulas or halogenated solvents (like DCM) with sodium azide (

) precursors, as explosive di- and tri-azidomethane can form.

Core Reaction Protocol

The synthesis of fluorinated benzyl azides typically proceeds via an

The "Golden Path" Protocol

For maximum yield and safety, we recommend the Acetone/Water Phase Transfer method over DMSO. While DMSO is faster, removing it requires heat or extensive washing, which increases safety risks and loss of volatile fluorinated products.

Standard Operating Procedure (SOP):

-

Dissolution: Dissolve fluorinated benzyl halide (1.0 eq) in Acetone (

concentration). -

Azide Solution: Dissolve

(1.2 - 1.5 eq) in a minimum amount of water. -

Mixing: Add the aqueous azide to the acetone solution. The mixture will likely become biphasic or cloudy.

-

Catalysis (Optional but Recommended): Add 1-2 mol% Sodium Iodide (NaI) or TBAI (Tetrabutylammonium iodide). Why? See Troubleshooting.

-

Reaction: Stir at Room Temperature for 4–12 hours. Monitor by TLC (stain with phosphomolybdic acid; azides are not always UV active if highly fluorinated).

-

Workup: Dilute with diethyl ether (or MTBE). Wash with water (

) to remove salts. Dry over -

Concentration: Remove solvent under reduced pressure at <30°C . Fluorinated benzyl azides are often volatile.

Technical Deep Dive: The "Fluorine Effect"

Users often ask why their yields fluctuate depending on the fluorine substitution pattern.

Electronic Effects on Rate

Contrary to standard alkyl halide logic where electron-withdrawing groups (EWGs) deactivate nucleophilic attack, fluorine substitution on the benzyl ring often accelerates the reaction. [5]

-

Mechanism: The benzylic carbon is electron-deficient due to the inductive effect of the fluorine atoms. This increases the electrostatic potential at the reaction center, attracting the azide anion (

) more strongly than in non-fluorinated analogs. -

The Exception (Ortho-Substitution): If fluorine is in the ortho position (2,6-difluoro), steric hindrance and electrostatic repulsion between the lone pairs of the fluorine and the incoming azide nucleophile can drastically slow the reaction.

Reaction Pathway Diagram

The following diagram illustrates the kinetic pathway and the critical decision points for optimization.

Figure 1: Decision logic for solvent selection in nucleophilic substitution.

Troubleshooting & FAQs

Q1: My yield is low (<50%), and starting material remains.

Diagnosis: Poor solubility or "Anion Starvation." Solution:

-

Check Homogeneity: In Acetone/Water, if the organic layer is too dense (common with polyfluorinated compounds), the azide ion cannot penetrate. Add a Phase Transfer Catalyst (PTC) like 18-Crown-6 (if using solid

in acetonitrile) or TBAI (if using Acetone/Water). -